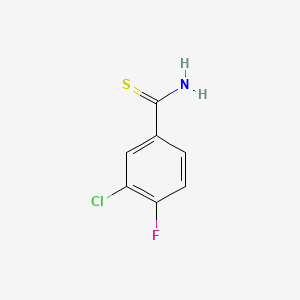

4-(2-甲基硫代嘧啶-4-基)噻吩-2-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride" is a chemical entity that appears to be related to various sulfur-containing heterocyclic compounds. These types of compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The papers provided discuss related sulfur-containing compounds and their synthesis, which may offer insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of sulfur-containing heterocycles can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes is achieved through a radical relay strategy, utilizing methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite in the presence of a photocatalyst under visible light irradiation . This method highlights the importance of radical intermediates in the synthesis of sulfonyl-containing compounds. Similarly, arylsulfonyl chlorides have been used in visible-light photocatalyzed cross-coupling reactions with heterocycles like thiophenes, indicating that sulfonyl chlorides are versatile reagents for the synthesis of heterobiaryls .

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds can significantly influence their reactivity and physical properties. For example, the oxidation state of the sulfur atom can lead to different electronic properties, as seen in the iron(II) complexes of sulfanyl-, sulfinyl-, and sulfonyl-substituted ligands . These variations can affect the spin-crossover behavior and crystallographic phase changes of the complexes, suggesting that the molecular structure of "4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride" would also play a crucial role in its chemical behavior.

Chemical Reactions Analysis

The reactivity of sulfur-containing compounds can be diverse. The photocatalyzed synthesis of heterobiaryls using arylsulfonyl chlorides demonstrates the ability of these compounds to participate in C-H arylation reactions with high regioselectivity . Additionally, the use of ionic liquids such as 1-sulfopyridinium chloride for catalyzing tandem Knoevenagel–Michael reactions showcases the potential of sulfur-containing compounds in facilitating various organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing compounds are influenced by their molecular structure. The presence of different sulfur functional groups, such as sulfonyl, can impact the stability, solubility, and reactivity of these compounds. Arylsulfonyl chlorides, for example, are described as inexpensive, environmentally benign, and stable towards temperature, moisture, and air, which are advantageous properties for their use in synthesis . The iron(II) complexes study also indicates that the oxidation state of sulfur can affect the magnetic properties of a compound .

科学研究应用

合成与反应性

4-(2-甲基硫代嘧啶-4-基)噻吩-2-磺酰氯参与各种化学反应和合成过程。例如,一项研究详细阐述了通过相关甲基亚磺酰基和甲基磺酰基化合物的[2,3]σ迁移重排合成3-甲基-1-甲基磺酰基戊-1,2,4-三烯的过程,展示了该化学物质的反应性和在创建复杂分子结构中的潜力 (Christov & Ivanov, 2004)。此外,如铁(II)配合物的研究中所述,甲基硫代化合物氧化为甲基亚磺酰基和甲基磺酰基衍生物进一步证明了该化合物在化学转化中的效用 (Cook et al., 2015)。

在晶体学和材料科学中的作用

该化合物还在晶体学和材料科学中具有重要意义。研究报告了其在某些铁(II)配合物的相变和自旋交叉现象中的作用,表明其在分子水平上理解和操纵材料性质方面具有效用 (Cook et al., 2015)。此外,它被纳入各种有机化合物的晶体结构分析中,如噻吩衍生物的分析所示,突出了其在确定分子构型和相互作用中的重要性 (Nagaraju et al., 2018)。

药物化学与药理学

在药物化学和药理学中,该化合物被用于合成具有生物活性的杂环,如1,2,4-三唑衍生物的研究中所见 (El-Sayed, 2006)。此外,它在抗癌剂的制备中发挥作用,其衍生物已被合成并研究了其对各种癌细胞系的细胞毒性作用 (Farah et al., 2011)。

光催化

该化合物在光催化中也具有相关性,特别是在杂双芳基的合成中。一项研究展示了使用芳基磺酰氯在可见光光催化下合成2-芳基N-甲基吡咯、呋喃和噻吩,强调了该化合物在利用光能促进化学反应中的作用 (Natarajan et al., 2016)。

属性

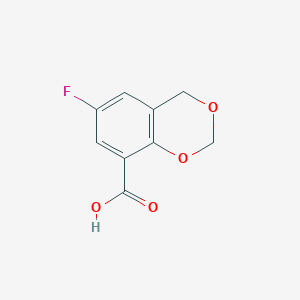

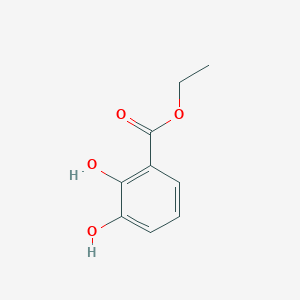

IUPAC Name |

4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S3/c1-15-9-11-3-2-7(12-9)6-4-8(16-5-6)17(10,13)14/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKBDXYKYHVSDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CSC(=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377837 |

Source

|

| Record name | 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride | |

CAS RN |

874841-65-3 |

Source

|

| Record name | 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 874841-65-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1303474.png)

![Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1303484.png)

![2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid](/img/structure/B1303488.png)

![2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile](/img/structure/B1303493.png)